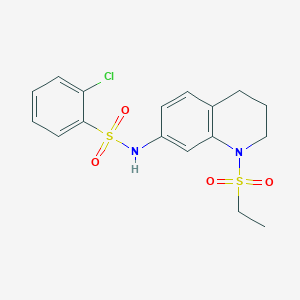

2-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O4S2/c1-2-25(21,22)20-11-5-6-13-9-10-14(12-16(13)20)19-26(23,24)17-8-4-3-7-15(17)18/h3-4,7-10,12,19H,2,5-6,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNKZHTQRKSXRPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps :

Formation of the tetrahydroquinoline moiety: This can be achieved through the cyclization of an appropriate precursor, such as an aniline derivative, under acidic conditions.

Introduction of the ethylsulfonyl group: This step involves the reaction of the tetrahydroquinoline intermediate with ethylsulfonyl chloride in the presence of a base, such as triethylamine.

Sulfonamide formation: The final step involves the reaction of the chlorinated intermediate with benzenesulfonamide under basic conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .

Chemical Reactions Analysis

2-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and reduction: The ethylsulfonyl group can be oxidized to a sulfone or reduced to a sulfide, depending on the reagents and conditions used.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase by binding to its active site and preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various physiological effects, such as reduced tumor growth in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

| Compound Name | Key Substituents | Molecular Formula | Molecular Weight | Reported Use | Reference |

|---|---|---|---|---|---|

| 2-Chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide | 2-Cl-C6H4-SO2NH-; 1-(ethylsulfonyl)-THQ-7-yl | C18H20ClN2O4S2* | ~429.0* | Not explicitly stated | [3] |

| 5-Chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide | 5-Cl-2-Me-C6H3-SO2NH-; 1-(ethylsulfonyl)-THQ-7-yl | C18H21ClN2O4S2 | 429.0 | Not provided | [3] |

| 2-Chloro-N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)benzenesulfonamide | 2-Cl-C6H4-SO2NH-; triazinyl group | C10H10ClN5O4S | 331.7 | Herbicide (chlorsulfuron) | [2] |

| 2-Chloro-N-(2,6-dimethylphenyl)-N-(2-methoxy-1-methylethyl)acetamide | Chloroacetamide; dimethylphenyl | C14H21ClN2O2 | 296.8 | Herbicide (imazosulfuron) | [2] |

* Estimated based on structural similarity to .

Key Observations:

Structural Variations: The target compound differs from 5-chloro-...-2-methylbenzenesulfonamide () in the position of the chlorine substituent (2-Cl vs. 5-Cl) and the absence of a methyl group on the benzene ring. These changes may alter solubility, bioavailability, and target binding . Compared to chlorsulfuron (), the tetrahydroquinoline moiety replaces the triazine ring, suggesting divergent biological targets. Sulfonamides with triazine groups are typically herbicides, while tetrahydroquinoline derivatives may exhibit neurological or antimicrobial activity .

Synthetic Pathways: The synthesis of analogous sulfonamides (e.g., IIIa in ) involves reacting amino-substituted heterocycles with sulfonic chlorides in pyridine. This method likely applies to the target compound, though reaction conditions (e.g., temperature, catalyst) may vary .

Chlorine substitution at the 2-position (vs. 5-position in ) may sterically hinder interactions with enzymatic active sites, affecting potency .

Research Findings and Limitations

- Gaps in Data : Physical properties (e.g., melting point, solubility) and explicit biological activity for the target compound are unavailable in the provided evidence.

- Contradictions : highlights the impact of substituent positioning on molecular properties, but direct comparisons to the target compound remain speculative due to insufficient data .

Biological Activity

2-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure combining a benzenesulfonamide core and a tetrahydroquinoline moiety, which may interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure

The structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 348.87 g/mol |

| CAS Number | Not specified |

| Functional Groups | Chlorine, sulfonamide, ethylsulfonyl |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Tetrahydroquinoline Moiety: Cyclization of an appropriate precursor under acidic conditions.

- Introduction of the Ethylsulfonyl Group: Reaction with ethylsulfonyl chloride in the presence of a base.

- Sulfonamide Formation: Reaction with benzenesulfonamide under basic conditions to yield the target compound.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays showed:

- Cell Lines Tested: MDA-MB-231 (triple-negative breast cancer), MCF-7 (estrogen receptor-positive breast cancer), and MCF-10A (normal breast cell line).

- Inhibitory Concentration (IC50): The compound exhibited IC50 values ranging from 1.52 to 6.31 μM against cancer cell lines, indicating a selective toxicity towards cancer cells compared to normal cells (selectivity ratios of 5.5 to 17.5) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Testing Method: Standard disc diffusion and broth microdilution methods were employed.

- Results: It showed promising activity against various bacterial strains, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound was assessed for anti-inflammatory effects:

- Methodology: The carrageenan-induced rat paw edema model was utilized.

- Findings: The compound demonstrated significant anti-inflammatory effects comparable to standard anti-inflammatory drugs .

Case Study 1: Anticancer Efficacy

In a controlled study involving breast cancer cell lines:

- Objective: To evaluate the cytotoxic effects of the compound on different cell lines.

- Outcome: The results indicated that the compound significantly inhibited cell proliferation in cancerous cells while showing minimal effects on normal cells.

Case Study 2: Antimicrobial Assessment

A study focused on evaluating the antimicrobial efficacy against common pathogens:

- Pathogens Tested: Staphylococcus aureus and Escherichia coli.

- Results: The compound displayed effective inhibition zones and low minimum inhibitory concentrations (MIC), highlighting its potential as a therapeutic agent against infections.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide?

- Methodological Answer : The synthesis typically involves sulfonylation of the tetrahydroquinoline amine precursor using benzenesulfonyl chloride derivatives. A key step is the use of coupling agents like 4-dimethylaminopyridine (DMAP) in pyridine to facilitate sulfonamide bond formation. For example, benzenesulfonyl chloride is added dropwise to a solution of the amine intermediate and DMAP in pyridine, followed by stirring at room temperature for 2–24 hours . Post-reaction purification via column chromatography (silica gel, ethyl acetate/petroleum ether gradient) and recrystallization ensures high purity .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Essential for verifying proton environments (e.g., aromatic protons, ethylsulfonyl methyl groups) and carbon frameworks. The tetrahydroquinoline moiety shows distinct multiplet patterns in the δ 1.5–3.5 ppm range .

- HRMS : Validates molecular formula accuracy (e.g., [M+H]+ ion matching C₁₉H₂₀ClN₂O₄S₂).

- IR Spectroscopy : Identifies sulfonamide S=O stretches (1150–1350 cm⁻¹) and N-H bends .

Q. What in vitro assays are suitable for preliminary pharmacological evaluation?

- Methodological Answer : Initial screens should include:

- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against bacterial/fungal strains (e.g., S. aureus, C. albicans).

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values .

- Enzyme Inhibition : Carbonic anhydrase inhibition via stopped-flow CO₂ hydration assays, a common target for sulfonamides .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthesis yield and scalability?

- Methodological Answer :

- Parameter Screening : Test temperatures (0°C to reflux), solvent systems (e.g., DCM vs. THF), and stoichiometry (1.1–1.5 equivalents of sulfonyl chloride).

- Catalyst Optimization : Compare DMAP with alternatives like triethylamine or polymer-supported catalysts for enhanced efficiency.

- Scale-Up Strategies : Implement flow chemistry for controlled exothermic reactions and continuous purification .

Q. How do structural modifications (e.g., substituent variations) resolve contradictions in reported biological activities?

- Methodological Answer :

- Matched Molecular Pair Analysis : Systematically compare ethylsulfonyl vs. methylsulfonyl analogs to isolate substituent effects on bioactivity.

- Metabolic Stability : Evaluate hepatic microsomal stability to identify prodrug activation or detoxification pathways.

- Crystallographic Studies : Use X-ray diffraction to correlate steric/electronic properties with target binding .

Q. What computational strategies predict binding modes and pharmacokinetic properties?

- Methodological Answer :

- Molecular Dynamics Simulations : Simulate ligand-protein interactions (e.g., with carbonic anhydrase IX) over 100+ ns trajectories using AMBER force fields.

- DFT Calculations : Map electrostatic potential surfaces to predict nucleophilic/electrophilic regions of the chlorobenzene ring.

- ADMET Prediction : Use SwissADME or QikProp to estimate logP, solubility, and CYP450 inhibition .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity across studies?

- Methodological Answer :

- Purity Verification : Reanalyze batches via HPLC-MS to rule out impurities (>98% purity threshold).

- Assay Standardization : Replicate studies using identical cell lines (e.g., ATCC-validated HepG2) and protocols (e.g., fixed incubation times).

- Target Profiling : Use kinase/GPCR panels to identify off-target effects that may explain variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.